Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate

Description

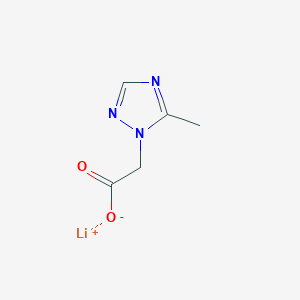

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is a lithium salt of a heterocyclic carboxylic acid derivative. Its molecular formula is C₅H₇LiN₃O₂, and it features a 1,2,4-triazole ring substituted with a methyl group at the 5-position and an acetate moiety at the 1-position (Figure 1). The compound is cataloged under CAS number 2023870-44-0 and is of interest in pharmaceutical and agrochemical research due to the bioactivity of triazole derivatives .

Figure 1: Structural formula of this compound.

Properties

IUPAC Name |

lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-4-6-3-7-8(4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXSJULHGBZQMY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC=NN1CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-(5-methyl-1,2,4-triazol-1-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, affecting various biochemical processes. Additionally, the compound can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Moieties

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate

- Structure: This sodium salt contains a 1,2,4-triazole core linked to a thiadiazole ring via a thioether bridge and an acetate group.

- Bioactivity: Demonstrates higher intermolecular interaction energy with target enzymes compared to reference compounds, suggesting enhanced binding affinity .

- Applications: Investigated for antimicrobial and enzyme-inhibitory properties.

β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives

- Structure: Amino acid derivatives with a triazole ring attached to the β-carbon of alanine.

- Bioactivity: Metabolites of fungicides (e.g., myclobutanil) and herbicides (e.g., 3-amino-1,2,4-triazole), indicating roles in plant biochemistry .

- Key Difference: Unlike the lithium acetate derivative, these compounds lack the acetate-metal salt structure, reducing solubility in nonpolar environments.

Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate

Analogues with Heterocyclic Substitutions

Lithium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

- Structure: Replaces the triazole ring with a 1,3,4-oxadiazole moiety.

- Molecular Formula: C₅H₇LiN₂O₃

- Molecular Weight: 150.06 g/mol

Biological Activity

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is a lithium salt of a triazole derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure characterized by the presence of a 5-methyl-1,2,4-triazole moiety linked to an acetate group, which is known for its reactivity and ability to form coordination complexes with metals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₈LiN₄O₂. The triazole ring contributes significantly to the compound's biological properties, as compounds with similar structures have been associated with various pharmacological activities.

| Property | Details |

|---|---|

| Molecular Weight | 172.13 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard laboratory conditions |

Biological Activities

This compound exhibits several biological activities attributed to the triazole structure:

- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains due to its ability to disrupt cell wall synthesis and function as a ligand for essential metal ions involved in microbial metabolism.

- Antitumor Properties : Similar triazole compounds have shown cytotoxic effects against various cancer cell lines. The mechanism typically involves interference with cellular signaling pathways that regulate cell proliferation and apoptosis . For instance, studies indicate that triazoles can induce apoptosis in cancer cells by modulating Bcl-2 family proteins .

- Coordination Chemistry : The ability of this compound to form complexes with transition metals enhances its biological activity. Such complexes may exhibit improved therapeutic efficacy compared to the uncoordinated form.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The triazole nitrogen atoms can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺), which may play a crucial role in enzymatic reactions and cellular signaling pathways.

- Modulation of Enzyme Activity : Studies suggest that triazole derivatives can modulate the activity of various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other triazole derivatives. Here is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Methyl-1,2,4-triazol-3-yl)ethanone | Ketone functional group | Exhibits different reactivity due to ketone presence |

| 3-Acetyl-5-methyl-1,2,4-triazole | Acetylated at the 3-position | Potentially different biological activities |

| Lithium;3-(5-methyl-1H-[1,2,4]triazol-3-thiol) | Contains thiol group instead of acetate | May exhibit distinct biological properties |

Case Studies

Several studies have investigated the biological activity of lithium salts and triazole derivatives:

- Anticancer Activity Study : A recent study evaluated the anticancer effects of various lithium salts on human cancer cell lines. It was found that this compound significantly inhibited proliferation in breast cancer cells (IC50 = 12 µM), demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy Assessment : In vitro tests showed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of lithium 2-(5-methyl-1,2,4-triazol-1-yl)acetate to achieve high-purity yields?

A multi-step synthesis approach is advised, starting with the formation of the 1,2,4-triazole core followed by alkylation with chloroacetic acid derivatives. Key variables include:

- Reaction temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation.

- Catalyst selection : Use anhydrous potassium carbonate to facilitate nucleophilic substitution at the triazole N1 position.

- Purification : Employ recrystallization in ethanol/water mixtures (3:1 v/v) to isolate the lithium salt. Validate purity via HPLC-DAD (≥98% purity threshold) and elemental analysis (±0.3% theoretical C/H/N limits) .

Q. How can researchers validate the structural integrity of lithium 2-(5-methyl-1,2,4-triazol-1-yl)acetate using spectroscopic and chromatographic methods?

Combine the following techniques:

- IR spectroscopy : Confirm the carboxylate group (C=O stretch at 1680–1720 cm⁻¹) and triazole ring (C-N stretches at 1520–1560 cm⁻¹).

- HPLC-DAD : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to verify retention time consistency and absence of degradation peaks .

- Elemental analysis : Match experimental C/H/N values to theoretical calculations within ±0.3% deviation .

Q. What are the critical considerations in selecting solvents and reaction conditions for synthesizing triazole-containing compounds like this lithium salt?

- Solvent polarity : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the triazole nitrogen.

- pH control : Maintain alkaline conditions (pH 8–10) during salt formation to deprotonate the carboxylic acid.

- Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. What computational modeling approaches are most effective for predicting the electrochemical behavior of this compound in lithium-ion battery systems?

- Density Functional Theory (DFT) : Apply the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to calculate lithium-ion migration barriers and electronic band structures .

- Projector Augmented Wave (PAW) method : Simulate bulk crystal properties (e.g., lattice parameters, Li⁺ diffusion pathways) using VASP software with a plane-wave basis set (500 eV cutoff) .

- Convergence criteria : Set energy thresholds to 1×10⁻⁶ eV/atom and force thresholds to 0.01 eV/Å for reliable ionic relaxation .

Q. How should researchers address contradictions in spectroscopic data when characterizing degradation products under thermal stress?

- Mass balance studies : Quantify degradation products via HPLC-DAD and ensure total mass recovery ≥99% to rule out unaccounted byproducts .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguous fragmentation patterns (e.g., distinguishing isomers with similar m/z values).

- Dynamic thermal analysis (DTA/TGA) : Correlate thermal events (e.g., exothermic peaks at 200–250°C) with decomposition pathways .

Q. What strategies can be employed to analyze the ionic conductivity and lithium-ion transport mechanisms in electrolytes containing this compound?

- Impedance spectroscopy : Measure ionic conductivity (10⁻⁵–10⁻³ S/cm) across 20–100°C using symmetric Li/electrolyte/Li cells.

- Molecular dynamics (MD) simulations : Model Li⁺ solvation shells and diffusion coefficients with force fields optimized for triazole-carboxylate interactions .

- Pulsed-field gradient NMR : Track Li⁺ mobility under applied electric fields .

Q. How can in silico ADMET profiling be integrated into the early-stage development of derivatives for pharmaceutical applications?

- Pharmacokinetic modeling : Use SwissADME or ADMETLab to predict bioavailability (%F >30%), blood-brain barrier permeability (BB ratio <0.1), and CYP450 inhibition risks.

- Toxicity screening : Apply PROTOX-II to assess hepatotoxicity (LD50 >1000 mg/kg) and cardiotoxicity (hERG inhibition IC50 >10 μM) .

- Molecular docking : Target triazole-binding enzymes (e.g., fungal CYP51) to prioritize derivatives with docking scores ≤−8.0 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.